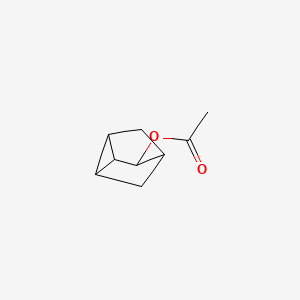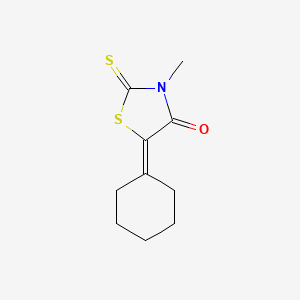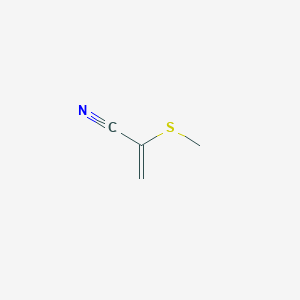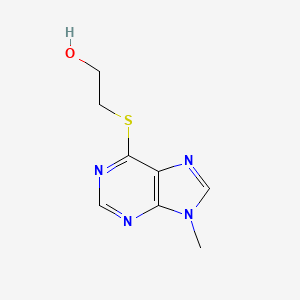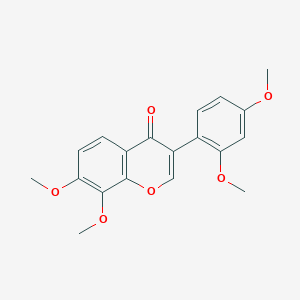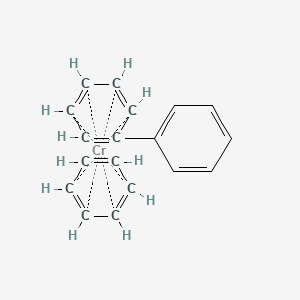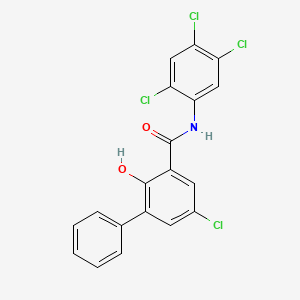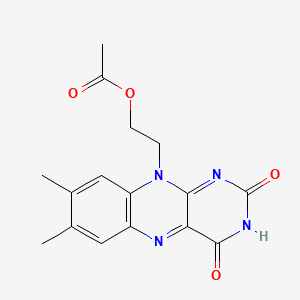
7,8-Dimethyl-10-(2'-acetoxyethyl)isoalloxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine is a chemical compound that belongs to the isoalloxazine family. Isoalloxazines are heterocyclic compounds that form the structural foundation of flavins, such as riboflavin (vitamin B2) . This compound is characterized by its tricyclic structure, which includes three interconnected rings of atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine typically involves the condensation of appropriate aromatic o-diamines with other chemical intermediates. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the isoalloxazine ring .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial synthesis, utilizing genetically engineered strains of microorganisms such as Bacillus subtilis, Ashbya gossypii, and Candida famata . These microorganisms are capable of producing riboflavin derivatives, including 7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine, through fermentation processes.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups on the isoalloxazine ring.
Major Products: The major products formed from these reactions include various derivatives of isoalloxazine, which can have different functional groups attached to the core structure .
Scientific Research Applications
7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine involves its role as a cofactor in enzymatic reactions. It participates in redox reactions by facilitating the transfer of electrons through its isoalloxazine ring system . The compound interacts with various molecular targets, including flavoenzymes, which are involved in metabolic pathways such as the respiratory chain and oxidative stress response .
Comparison with Similar Compounds
Riboflavin (Vitamin B2): Chemically defined as 7,8-dimethyl-10-(1’-D-ribityl)isoalloxazine, riboflavin is a well-known compound with similar structural features.
Flavin Mononucleotide (FMN): A derivative of riboflavin, FMN is involved in various biological processes as a coenzyme.
Flavin Adenine Dinucleotide (FAD): Another riboflavin derivative, FAD plays a crucial role in redox reactions and energy production.
Uniqueness: 7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine is unique due to its specific acetoxyethyl group, which imparts distinct chemical properties and reactivity compared to other flavin derivatives .
Properties
CAS No. |
6266-58-6 |
|---|---|
Molecular Formula |
C16H16N4O4 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
2-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)ethyl acetate |
InChI |
InChI=1S/C16H16N4O4/c1-8-6-11-12(7-9(8)2)20(4-5-24-10(3)21)14-13(17-11)15(22)19-16(23)18-14/h6-7H,4-5H2,1-3H3,(H,19,22,23) |
InChI Key |
PVRDHKBVCDWVPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


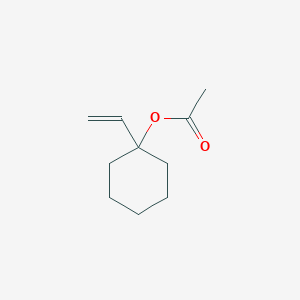
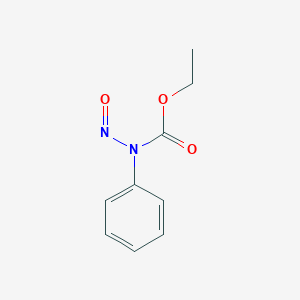
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
